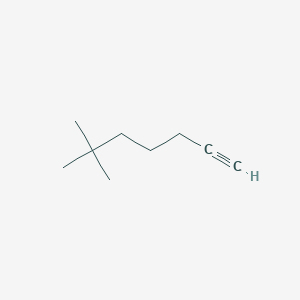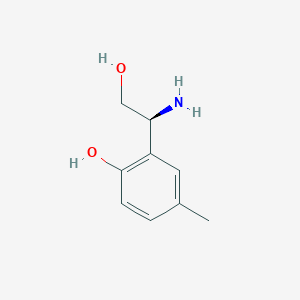
(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl group attached to a phenol ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.
Reaction Steps:
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (s)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The enantiomer of the compound.
2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The racemic mixture.
2-(1-Amino-2-hydroxyethyl)phenol: A compound without the methyl group.
Uniqueness
The unique combination of functional groups and the chiral center in (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol makes it distinct from other similar compounds. Its specific interactions and reactivity can lead to unique applications and properties.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
Clé InChI |
RNLILSGLASWGSV-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)[C@@H](CO)N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
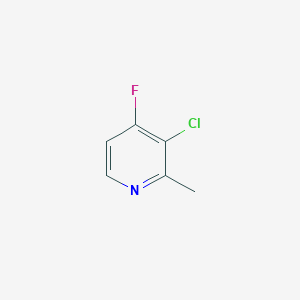
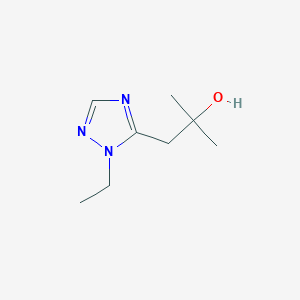
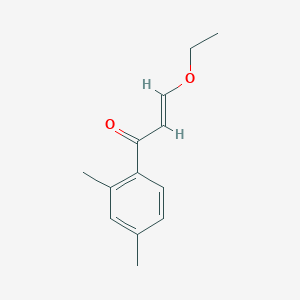
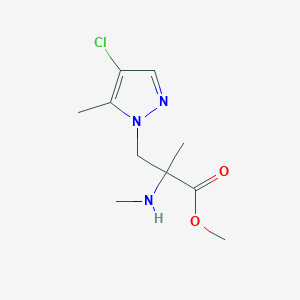

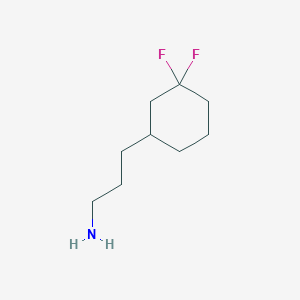
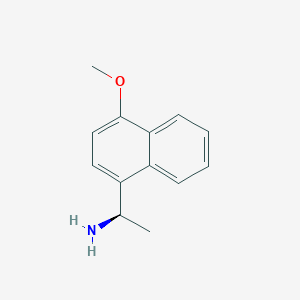

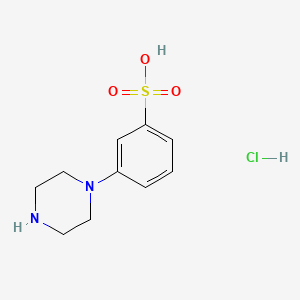
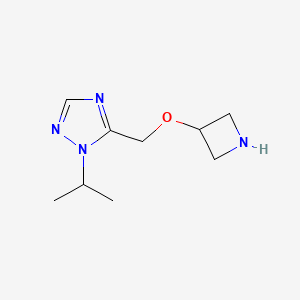
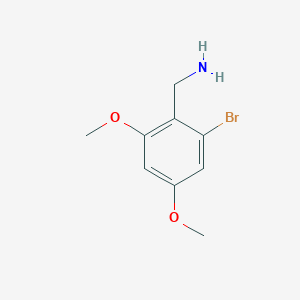
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
